1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methoxymethyl substituent at the 3-position. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 281.33 g/mol. The Boc group enhances stability during synthetic processes, while the methoxymethyl moiety introduces polarity and modulates steric and electronic properties. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting protein-protein interactions or enzyme regulation .
Properties
IUPAC Name |
3-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-6-13(8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPGAEQUTYNLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Methoxymethyl)piperidine-3-carboxylic Acid
The precursor can be synthesized via hydrolysis of 3-piperidineformamide derivatives under acidic conditions, as demonstrated in the preparation of (S)-nipecotic acid. By substituting the formamide group with a methoxymethyl-containing intermediate, this method could theoretically yield the desired carboxylic acid. For instance, reacting 3-(methoxymethyl)piperidineformamide with concentrated hydrochloric acid at 60–65°C facilitates simultaneous hydrolysis and chiral resolution, achieving yields exceeding 60%. Crucially, maintaining temperatures below 30°C during workup prevents racemization, a consideration critical for enantiomerically pure products.
Boc Protection Protocol
Following acid synthesis, the secondary amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane. Patent CN103613531B outlines optimal conditions: reacting the amine with Boc₂O (0.6–0.8 equiv) in the presence of potassium carbonate at 0–5°C, followed by gradual warming to room temperature. This method achieves 62.5% yield for analogous piperidone derivatives, suggesting comparable efficacy for the target compound.
Electroreductive Cyclization for Piperidine Core Assembly
Emerging electrochemical methods offer atom-economical routes to piperidine derivatives. The electroreductive cyclization of imines with terminal dihaloalkanes in flow microreactors demonstrates particular promise.
Substrate Design Considerations
For this application, an imine derived from 3-methoxymethyl-3-cyano-piperidine could serve as the starting material. Under cathodic reduction (–2.0 V vs Ag/AgCl), the imine undergoes single-electron transfer, generating a radical anion that reacts with 1,2-dibromoethane to form a carbon-centered radical. Subsequent cyclization and protonation yield the piperidine ring, with the nitrile group later hydrolyzed to carboxylic acid.
Advantages Over Conventional Methods
This approach eliminates stoichiometric metal reductants, achieving 78% yield for analogous piperidines in continuous flow systems. The microreactor’s high surface-to-volume ratio enhances mass transfer, crucial for managing the methoxymethyl group’s steric demands.
Functionalization of 3-Piperidone Derivatives
Modification of 3-piperidone intermediates provides a versatile pathway to install the methoxymethyl and carboxylic acid groups.
Enolate Alkylation Strategy
As detailed in patent CN103613531B, 1-Boc-3-piperidone serves as a key intermediate. Generating the enolate with lithium diisopropylamide (LDA) at –78°C enables alkylation with methoxymethyl bromide. Subsequent oxidation of the ketone to carboxylic acid presents challenges, but modified Kornblum oxidation (DMSO, (COCl)₂) or Baeyer-Villiger oxidation followed by hydrolysis could effect this transformation.
Reductive Amination Approach
Condensing 3-ketopentanoic acid with methoxymethylamine under hydrogenation conditions (Pd/C, H₂) forms the piperidine ring. Subsequent Boc protection yields the target compound. While this method remains theoretical, analogous reductive aminations achieve 45–60% yields for similar substrates.
Resolution of Racemic Mixtures
For enantiomerically pure material, the chiral resolution methods described in patent CN106831540A prove applicable. Hydrolyzing racemic 3-(methoxymethyl)piperidineformamide in concentrated HCl induces partial resolution, with S-enantiomer content reaching 75.1%. Further purification via ethanol/petroleum ether recrystallization enhances enantiomeric excess to >99%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group can protect the nitrogen atom, allowing selective reactions at other positions on the piperidine ring. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid are best understood through comparison with analogs sharing the Boc-protected piperidine-3-carboxylic acid scaffold. Key differences lie in the substituents at the 3-position, which influence reactivity, solubility, and biological activity.
Substituent Variations and Physicochemical Properties
Research Findings and Trends
Recent studies highlight the versatility of Boc-protected piperidine-3-carboxylic acids in drug discovery:
- Stereoselective Activity : Methoxymethyl derivatives exhibit improved stereochemical control in asymmetric syntheses compared to bulkier substituents .
- Solubility Optimization : Methoxymethyl groups enhance aqueous solubility by 20–30% over methyl or benzyl analogs, critical for oral bioavailability .
- Toxicity Profiles : Fluorinated and chlorinated analogs show higher hepatotoxicity risks in preclinical trials, whereas methoxymethyl derivatives demonstrate favorable safety profiles .
Biological Activity
1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological studies. This compound features a piperidine ring that is substituted with tert-butoxycarbonyl (Boc) and methoxymethyl groups, which enhance its stability and reactivity.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 1694293-21-4
The synthesis of this compound typically involves protecting the nitrogen atom of the piperidine ring with a Boc group, followed by the introduction of the methoxymethyl group at the 3-position. The final step includes carboxylation to introduce the carboxylic acid functionality.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The Boc group allows for selective reactions, while the methoxymethyl group can participate in hydrogen bonding, influencing the compound's reactivity and stability.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potential antimicrobial properties. For instance, certain related compounds have shown weak activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that derivatives can inhibit cell proliferation in cancer cell lines, with IC values indicating significant potency. For example, one study reported an IC value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, highlighting a selective effect over non-cancerous cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 4–8 µg/mL | |
| Anticancer | MDA-MB-231 (TNBC) | 0.126 µM | |
| Anticancer | MCF-7 (breast cancer) | IC values range |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies on related compounds suggest moderate exposure with acceptable toxicity profiles at high oral doses (e.g., 800 mg/kg). These findings indicate potential for further development as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperidine core. Key steps include:
Ring functionalization : Introduction of the methoxymethyl group via nucleophilic substitution or alkylation under controlled conditions (e.g., using NaH as a base in THF at 0–25°C) .
Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine group .
Carboxylic acid activation : Hydrolysis of esters using LiOH or NaOH in aqueous THF .
- Critical Parameters :
| Step | Temperature | Solvent | Catalyst/Base | Yield Range |
|---|---|---|---|---|
| Methoxymethylation | 0–25°C | THF/DMF | NaH/K₂CO₃ | 60–75% |
| Boc Protection | 25–40°C | DCM | DMAP | 85–95% |
| Hydrolysis | 50–60°C | THF/H₂O | LiOH | 70–90% |
- Purity Control : Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (EtOH/H₂O) is critical to remove byproducts like unreacted intermediates .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns protons and carbons, e.g., the tert-butyl group (δ ~1.4 ppm in ¹H; δ ~28 ppm in ¹³C) and methoxymethyl (δ ~3.3 ppm for OCH₃) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine ring .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 316.22) and detects impurities .
- Infrared (IR) Spectroscopy : Identifies carbonyl (Boc: ~1680–1720 cm⁻¹) and carboxylic acid (if deprotected: ~2500–3300 cm⁻¹) groups .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts :
Incomplete Boc protection : Detected via LC-MS as lower molecular weight species. Mitigation: Excess Boc₂O and extended reaction time .
Racemization : Occurs during methoxymethylation. Mitigation: Use chiral auxiliaries or low-temperature conditions .
- Purification Strategies :
- Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) separates diastereomers .
- Recrystallization : Ethanol/water mixtures improve crystalline purity .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates energy barriers for methoxymethylation pathways to predict regioselectivity (e.g., favoring equatorial vs. axial substitution) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates, guiding solvent selection (e.g., THF vs. DMF for steric control) .
- Example : DFT studies on analogous piperidine derivatives show that bulky substituents favor chair conformations, stabilizing the Boc-protected intermediate .
Q. What strategies resolve contradictions in data from NMR, X-ray crystallography, and computational models for structural elucidation?
- Methodological Answer :
- Case Study : If NMR suggests axial methoxymethyl placement but X-ray shows equatorial, cross-validate with:
NOE NMR : Measures spatial proximity of protons to confirm 3D arrangement .
X-ray Refinement : Re-examine crystal packing effects that may distort bond angles .
- Statistical Tools : Use R-factors and residual density maps in crystallography to assess model accuracy .
Q. How does the methoxymethyl group influence the compound’s reactivity in further derivatization (e.g., amide coupling)?
- Methodological Answer :
- Steric Effects : The methoxymethyl group hinders nucleophilic attack at C3, requiring activation via carbodiimides (e.g., EDC/HOBt) for amide bond formation .
- Electronic Effects : Electron-donating OCH₃ group stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation in aromatic systems .
- Table : Reactivity Comparison
| Derivative | Reaction Condition | Yield (%) |
|---|---|---|
| Amide | EDC/HOBt, DMF | 65–80 |
| Ester | DCC, CH₂Cl₂ | 70–85 |
| Thioether | Lawesson’s reagent | 50–60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
